Cas no 1049726-54-6 (1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride structure](https://ja.kuujia.com/scimg/cas/1049726-54-6x500.png)
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(1-Difluoromethyl-1H-imidazol-2-ylmethyl)piperazine 3HCl
- 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride
- MFCD08457578
- Z198749558
- AKOS026595818
- CS-0215411
- 1-(1-DIFLUOROMETHYL-1H-IMIDAZOL-2-YLMETHYL)PIPERAZINE TRIHYDROCHLORIDE
- EN300-24506
- 1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazine;trihydrochloride
- 1049726-54-6
- 1-((1-(DIFLUOROMETHYL)-1H-IMIDAZOL-2-YL)METHYL)PIPERAZINE 3HCL
- AT15364
-
- MDL: MFCD08457578
- インチ: InChI=1S/C9H14F2N4.3ClH/c10-9(11)15-6-3-13-8(15)7-14-4-1-12-2-5-14;;;/h3,6,9,12H,1-2,4-5,7H2;3*1H
- InChIKey: XPRWIHNQWRXFPK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 324.048686Da
- どういたいしつりょう: 324.048686Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24506-5.0g |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
Enamine | EN300-24506-0.05g |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13441-1-5G |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 95% | 5g |
¥ 7,873.00 | 2023-03-31 | |
Enamine | EN300-24506-5g |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 94% | 5g |
$1779.0 | 2023-09-15 | |
Enamine | EN300-24506-10g |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 94% | 10g |
$2638.0 | 2023-09-15 | |
A2B Chem LLC | AV32572-5g |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 94% | 5g |
$1908.00 | 2024-04-20 | |
Aaron | AR019QCO-1g |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 95% | 1g |
$870.00 | 2025-02-10 | |
A2B Chem LLC | AV32572-500mg |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 94% | 500mg |
$541.00 | 2024-04-20 | |
Aaron | AR019QCO-500mg |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 95% | 500mg |
$685.00 | 2025-02-10 | |
Enamine | EN300-24506-0.1g |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride |
1049726-54-6 | 95.0% | 0.1g |
$202.0 | 2025-02-20 |
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochlorideに関する追加情報
Professional Introduction to 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride (CAS No. 1049726-54-6)
1-{[1-(difluoromethyl-1H-imidazol-2-yl)methyl]piperazine trihydrochloride} is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1049726-54-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this compound, particularly the presence of a difluoromethyl group and an imidazole moiety, contribute to its unique pharmacological properties and potential therapeutic applications.
The difluoromethyl group is a key structural element in this molecule, known for its ability to enhance metabolic stability and binding affinity to biological targets. This modification has been widely employed in the design of drug candidates to improve their pharmacokinetic profiles. The imidazole ring, on the other hand, is a common pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to interact with various biological receptors and enzymes. The combination of these structural components in 1-{[1-(difluoromethyl-1H-imidazol-2-yl)methyl]piperazine trihydrochloride} makes it a versatile scaffold for further derivatization and optimization.
In recent years, there has been a growing interest in the development of novel compounds targeting neurological disorders. The piperazine moiety in this molecule is particularly relevant in this context, as it is frequently found in drugs used to treat conditions such as depression, anxiety, and schizophrenia. The presence of the piperazine group suggests that this compound may have potential applications in central nervous system (CNS) drug discovery. Furthermore, the trihydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates. The structural features of 1-{[1-(difluoromethyl-1H-imidazol-2-yl)methyl]piperazine trihydrochloride have been extensively analyzed using molecular modeling techniques to predict its binding interactions with biological targets. These studies have revealed potential binding sites on enzymes and receptors relevant to various diseases, including cancer and inflammatory disorders. The difluoromethyl group has been shown to play a crucial role in optimizing binding affinity, while the imidazole ring contributes to selective targeting.
The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. Initial experiments have demonstrated its ability to modulate key signaling pathways involved in disease progression. For instance, studies have shown that it can inhibit the activity of certain enzymes implicated in cancer cell proliferation. Additionally, its interaction with neurotransmitter receptors has been investigated, providing insights into its potential as an anxiolytic or antidepressant agent. These findings underscore the importance of further exploring the therapeutic potential of this molecule.
The synthesis of 1-{[1-(difluoromethyl-1H-imidazol-2-yl)methyl]piperazine trihydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex core structure efficiently. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.
The safety and efficacy of this compound are paramount considerations in its development as a drug candidate. Preclinical toxicology studies have been conducted to assess its potential side effects and toxicity profiles. These studies have provided valuable data on dosing regimens and safe exposure limits. Furthermore, formulation development efforts are underway to optimize delivery systems that enhance bioavailability and patient compliance. The goal is to ensure that the final pharmaceutical product is both effective and safe for clinical use.
The regulatory landscape for new drug development requires rigorous testing and documentation before approval by health authorities such as the FDA or EMA. 1-{[1-(difluoromethyl-1H-imidazol-2-yl)methyl]piperazine trihydrochloride is currently undergoing preclinical trials to gather comprehensive data on its safety and efficacy. These trials are essential for demonstrating its therapeutic value and supporting regulatory submissions. Collaborations between academic institutions and pharmaceutical companies are facilitating these efforts by leveraging expertise in medicinal chemistry, pharmacology, and clinical research.
The future prospects for 1-{[1-(difluoromethyl-1H-imidazol-2-yl)methyl]piperazine trihydrochloride are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to expand its utility by exploring novel derivatives that may enhance its efficacy or reduce side effects. Additionally, investigating its mechanisms of action will provide deeper insights into how it interacts with biological systems at a molecular level. This knowledge will be crucial for optimizing its use in future therapies.
In conclusion, 1-{[1-(difluoromethyl-1H-imidazol-2-yl)methyl]piperazine trihydrochloride (CAS No. 1049726-54-6) represents a significant advancement in pharmaceutical research due to its innovative structure and promising biological activities. Its development highlights the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in bringing new treatments to patients worldwide. As research continues to uncover its full potential, this compound may play a crucial role in addressing unmet medical needs across various therapeutic areas.
1049726-54-6 (1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride) 関連製品
- 325466-04-4(sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt))
- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)
- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)
- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)
- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)
- 899736-76-6(5-amino-1-(4-bromophenyl)methyl-N-(3,4-dimethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1417636-59-9(2-(pyridin-4-yl)morpholine dihydrochloride)
- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)
- 1780872-44-7(2-{bicyclo3.1.0hexan-3-yl}acetic acid)
- 878433-23-9(2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)
